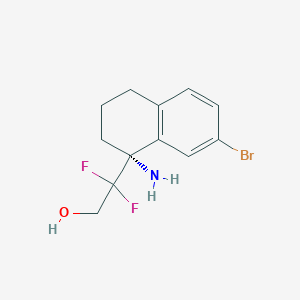
(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a synthetic organic compound that features a brominated naphthalene ring system with an amino group and a difluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a naphthalene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate can undergo nucleophilic substitution with an amine to introduce the amino group.
Reduction: The resulting compound may then be reduced to form the tetrahydronaphthalene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the naphthalene ring.
Reduction: Reduction reactions could target the bromine substituent or the naphthalene ring.
Substitution: The amino and bromine groups make the compound susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a fully saturated ring system.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-Amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- ®-2-(1-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
Uniqueness
The uniqueness of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BrF2NO |
|---|---|
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14BrF2NO/c13-9-4-3-8-2-1-5-11(16,10(8)6-9)12(14,15)7-17/h3-4,6,17H,1-2,5,7,16H2/t11-/m1/s1 |
Clave InChI |
LUQBWTUOMMSFAW-LLVKDONJSA-N |
SMILES isomérico |
C1CC2=C(C=C(C=C2)Br)[C@](C1)(C(CO)(F)F)N |
SMILES canónico |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(CO)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


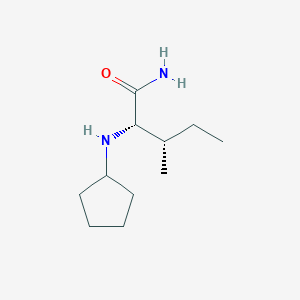
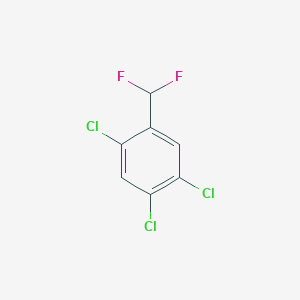
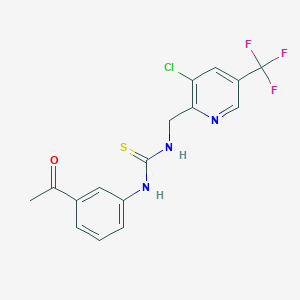
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)

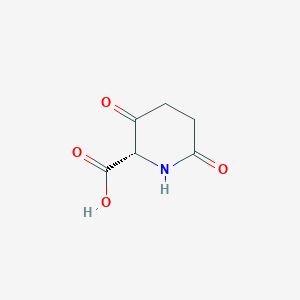
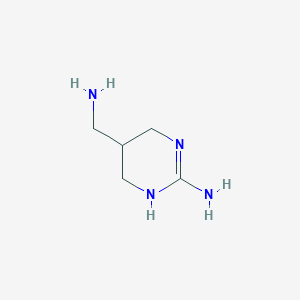

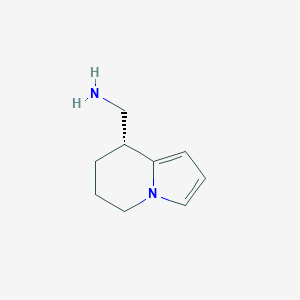

![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
